molecular formula C27H42O4 B12283309 Methyl3alpha-acetoxy-5beta-chol-9(11)-en-24-oate

Methyl3alpha-acetoxy-5beta-chol-9(11)-en-24-oate

Katalognummer: B12283309
Molekulargewicht: 430.6 g/mol
InChI-Schlüssel: ORGPIPGUNTVRMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl3alpha-acetoxy-5beta-chol-9(11)-en-24-oate: is a complex organic compound that belongs to the class of steroids Steroids are characterized by a core structure of four fused rings and are known for their diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl3alpha-acetoxy-5beta-chol-9(11)-en-24-oate typically involves multiple steps, starting from simpler steroid precursors. The process may include:

    Acetylation: Introduction of an acetoxy group.

    Methylation: Addition of a methyl group.

    Ring Formation: Formation of the steroid core structure.

Industrial Production Methods

Industrial production of such compounds often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Catalysts: Use of specific catalysts to accelerate reactions.

    Temperature and Pressure Control: Maintaining optimal conditions for each reaction step.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl3alpha-acetoxy-5beta-chol-9(11)-en-24-oate: can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to more reduced forms.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Organic solvents like dichloromethane or ethanol.

Major Products Formed

The products formed depend on the specific reactions and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.

Wissenschaftliche Forschungsanwendungen

Methyl3alpha-acetoxy-5beta-chol-9(11)-en-24-oate: may have applications in:

    Chemistry: As a precursor for synthesizing other complex molecules.

    Biology: Studying its effects on biological systems.

    Medicine: Potential therapeutic uses, such as anti-inflammatory or hormone-related treatments.

    Industry: Use in the production of pharmaceuticals or other chemical products.

Wirkmechanismus

The mechanism of action of Methyl3alpha-acetoxy-5beta-chol-9(11)-en-24-oate would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cholesterol: A well-known steroid with a similar core structure.

    Testosterone: An anabolic steroid with distinct biological activities.

    Cortisol: A glucocorticoid involved in stress response.

Uniqueness

Methyl3alpha-acetoxy-5beta-chol-9(11)-en-24-oate: may have unique structural features or functional groups that differentiate it from other steroids, leading to specific biological or chemical properties.

Eigenschaften

Molekularformel

C27H42O4

Molekulargewicht

430.6 g/mol

IUPAC-Name

methyl 4-(3-acetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

InChI

InChI=1S/C27H42O4/c1-17(6-11-25(29)30-5)22-9-10-23-21-8-7-19-16-20(31-18(2)28)12-14-26(19,3)24(21)13-15-27(22,23)4/h13,17,19-23H,6-12,14-16H2,1-5H3

InChI-Schlüssel

ORGPIPGUNTVRMI-UHFFFAOYSA-N

Kanonische SMILES

CC(CCC(=O)OC)C1CCC2C1(CC=C3C2CCC4C3(CCC(C4)OC(=O)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.